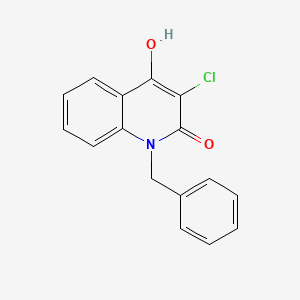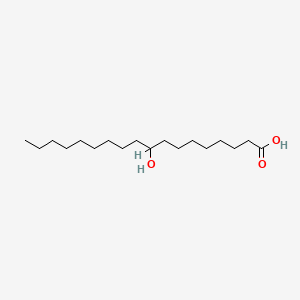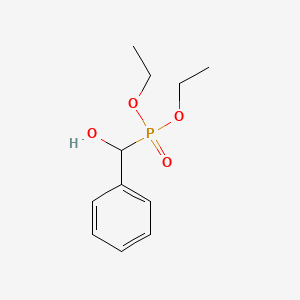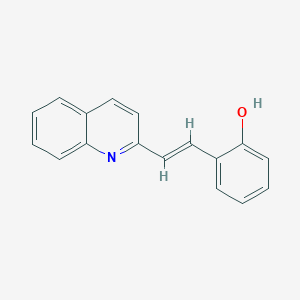
(E)-2-(2-(quinolin-2-yl)vinyl)phenol
Vue d'ensemble
Description
Quininib is a styrylquinoline that is trans-2-styrylquinoline in which the the phenyl group has been substituted at position 2 by a hydroxy group. It is an anti-angiogenic compound that exerts a dose-dependent antagonism of the cysteinyl leukotriene pathway, preferentially antagonising cysteinyl leukotriene receptor 1. The major species at pH 7.3 It has a role as an angiogenesis inhibitor. It is a styrylquinoline and a member of phenols. It is functionally related to a trans-2-styrylquinoline. It is a conjugate base of a quininib(1+).
Applications De Recherche Scientifique
Anti-Malarial Drug
Quininib shares a similar quinoline core framework with Quinine, a well-known anti-malarial drug . Quinine has been used for the treatment of malaria for almost 400 years . Despite the availability of more efficacious anti-malarial drugs, Quinine remains an important drug due to its effectiveness . This suggests that Quininib may also have potential as an anti-malarial agent.
Treatment for Severe Malaria
Intravenous artesunate is the first-line drug for severe malaria, with Quinine as an alternative . The role of rectal Quinine as pre-referral treatment for severe malaria has not been fully explored, but it remains a promising intervention . Given the structural similarities, Quininib could potentially be explored for similar applications.
Pharmacokinetics in Vulnerable Populations
The pharmacokinetics of Quinine has been studied in children, pregnant women, and elderly populations . These studies aim to identify factors that influence Quinine pharmacokinetics and analyze the relationship between the pharmacokinetics and treatment outcomes . Quininib, due to its structural similarities with Quinine, could be subject to similar pharmacokinetic studies.
Treatment for Complicated Malaria
Quinine is used if artesunate is not available for the treatment of severe malaria, and is always used in combination with an additional agent, such as doxycycline . Quininib could potentially be explored for similar uses in the treatment of complicated malaria.
Therapeutic Agent
The quinoline core framework, which is present in Quininib, has contributed significantly to society through its use as therapeutic agents . This suggests that Quininib may have potential as a therapeutic agent in various medical applications.
Molecular Engineering
Quinoline-based compounds have found applications in molecular engineering . Given the presence of the quinoline core in Quininib, it could potentially be used in molecular engineering applications.
Mécanisme D'action
Target of Action
Quininib primarily targets the cysteinyl leukotriene receptor 1 (CysLT 1) . CysLT 1 is a receptor that plays a crucial role in various physiological and pathological processes, including inflammation and cancer. By antagonizing this receptor, Quininib can alter the hallmarks of certain cancers, such as uveal melanoma .
Mode of Action
Quininib interacts with its target, CysLT 1, by acting as an antagonist . This interaction leads to alterations in the cellular processes associated with the receptor, such as inflammation and cell proliferation. The exact molecular interactions between Quininib and CysLT 1 are still under investigation.
Biochemical Pathways
Quininib has been found to modulate the expression of ferroptosis markers in certain cell lines, such as OMM2.5 cells . Ferroptosis is a form of cell death driven by iron-dependent peroxidation of phospholipids. Key markers of this pathway, including Glutathione peroxidase 4 (GPX4), glutamate-cysteine ligase modifier subunit (GCLM), heme oxygenase 1 (HO-1), and 4 hydroxynonenal (4-HNE), are significantly altered by Quininib .
Result of Action
Quininib’s action results in significant molecular and cellular effects. It alters the expression of ferroptosis markers, leading to the induction of ferroptosis in certain cell lines . This can have a profound impact on the survival and proliferation of these cells. In the context of cancer, inducing ferroptosis can potentially inhibit tumor growth and progression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Quininib. For instance, the severity of infection, routes of administration, and nutritional status can impact Quininib’s pharmacokinetics . Understanding these factors is crucial for optimizing the use of Quininib in therapeutic applications.
Propriétés
IUPAC Name |
2-[(E)-2-quinolin-2-ylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNDEWNGCMCWMA-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(quinolin-2-yl)vinyl)phenol | |
CAS RN |
4838-66-8 | |
| Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-methylbenzoyl)amino]benzoic Acid](/img/structure/B7772183.png)
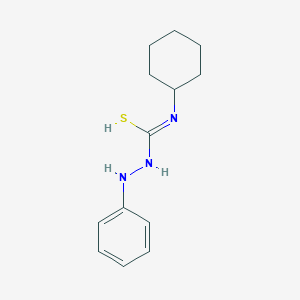
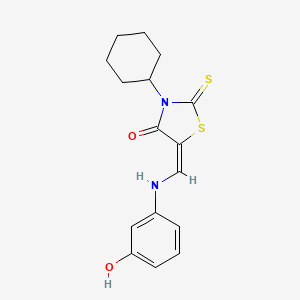
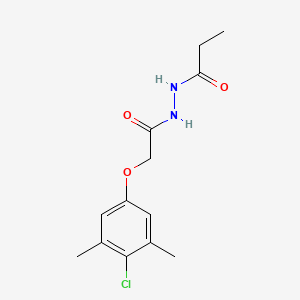
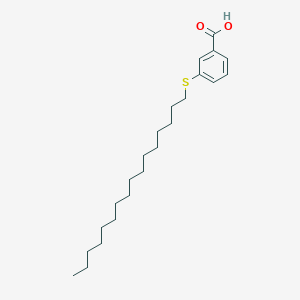
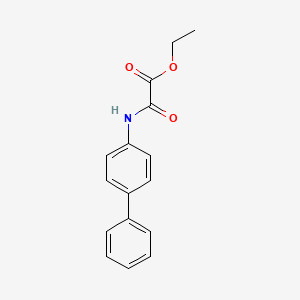

![N-[3-(Trifluoromethyl)phenyl]pyridine-2-ethaneamine](/img/structure/B7772212.png)
